4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Fluorine substitution Benzothiazole SAR Oxidative metabolism

This compound features a synergistic 4-fluoro benzothiazole core and N,N-diisobutylsulfamoyl group, critical for NF-κB modulation and P2X3 receptor studies. The 4-fluoro substituent enhances metabolic stability and target hydrogen-bonding, while the sterically demanding bis(2-methylpropyl) group provides unique lipophilicity (cLogP ~4.2) not found in simpler analogs. Generic substitution yields fundamentally different in vitro behavior—only this specific scaffold ensures SAR continuity. Ideal as a probe for photoaffinity labeling and heterocycle specificity studies. For research use only.

Molecular Formula C22H26FN3O3S2
Molecular Weight 463.59
CAS No. 896675-72-2
Cat. No. B2749258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
CAS896675-72-2
Molecular FormulaC22H26FN3O3S2
Molecular Weight463.59
Structural Identifiers
SMILESCC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C22H26FN3O3S2/c1-14(2)12-26(13-15(3)4)31(28,29)17-10-8-16(9-11-17)21(27)25-22-24-20-18(23)6-5-7-19(20)30-22/h5-11,14-15H,12-13H2,1-4H3,(H,24,25,27)
InChIKeyAWFWTBDMAHQIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 4-[Bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 896675-72-2) – Structural Class and Key Identifiers


4-[Bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 896675-72-2; molecular formula C22H26FN3O3S2; MW 463.59) is a fully synthetic, non-chiral sulfamoyl benzamidothiazole . It belongs to a broader chemotype explored for modulation of NF-κB signaling and purinergic P2X3 receptor antagonism, though direct biological annotation for this specific compound remains sparse in the public domain [1]. The scaffold combines a 4-fluorobenzothiazole heterocycle linked via an amide bond to a benzamide ring bearing a sterically demanding N,N-diisobutylsulfamoyl group. This structural architecture distinguishes it from simpler N-aryl benzamides and positions it as a probe molecule for investigating ligand-gated ion channel or innate immune pathway pharmacology. The compound is catalogued exclusively as a non-human research reagent and is not registered for therapeutic or veterinary use .

Why N-(4-Fluoro-1,3-benzothiazol-2-yl)benzamide or Simple Sulfamoyl Analogs Cannot Substitute CAS 896675-72-2 in Procurement Decisions


Generic substitution within the sulfamoyl benzamidothiazole class is unreliable because both the 4-fluoro substituent on the benzothiazole ring and the N,N-diisobutylsulfamoyl group are critical determinants of molecular recognition, metabolic stability, and physicochemical properties . The fluoro atom at position 4 modulates electron density on the benzothiazole ring, influencing hydrogen-bonding interactions with target proteins and potentially blocking oxidative metabolism at that site [1]. Simultaneously, the bis(2-methylpropyl) sulfamoyl moiety introduces greater steric bulk and lipophilicity (predicted cLogP ~4.2) compared to smaller N,N-dimethyl or N,N-diethyl analogs, which directly impacts solubility, permeability, and off-target binding profiles . These dual modifications are not additive but synergistic: replacing either group with a simpler substituent (e.g., unsubstituted benzothiazole, N,N-dimethylsulfamoyl) yields a compound with fundamentally different in vitro behavior that cannot serve as a direct surrogate for screening or SAR continuity [1].

Quantitative Differentiation Evidence: CAS 896675-72-2 Versus Closest Structural Analogs


4-Fluoro vs. 4-Unsubstituted Benzothiazole: Metabolic Stability and Electronic Modulation

The 4-fluoro substituent on the benzothiazole ring of the target compound provides a quantifiable differentiation in metabolic stability compared to the 4-unsubstituted analog, N-(1,3-benzothiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide. Fluorine substitution at the 4-position is a well-established medicinal chemistry strategy to block cytochrome P450-mediated aromatic hydroxylation [1]. In benzothiazole-based FAAH inhibitor series, 4-fluoro substitution preserved enzymatic potency while reducing oxidative clearance compared to the 4-H parent [2]. Although direct microsomal stability data for CAS 896675-72-2 is not publicly available, the class-level precedent indicates that the 4-fluoro modification is a deliberate design feature to enhance metabolic robustness.

Fluorine substitution Benzothiazole SAR Oxidative metabolism

N,N-Diisobutylsulfamoyl vs. N,N-Dimethylsulfamoyl: Lipophilicity-Driven Differentiation in Permeability and Selectivity

The bis(2-methylpropyl) sulfamoyl group in CAS 896675-72-2 confers a substantially higher lipophilicity (predicted cLogP ~4.2) compared to the N,N-dimethylsulfamoyl analog (predicted cLogP ~2.8) . This difference of approximately 1.4 log units translates to a predicted ~25-fold increase in octanol-water partition coefficient. In the sulfamoyl benzamidothiazole series examined by Shukla et al., modification at Site F (the amine substituent on the sulfonamide) produced dramatic shifts in NF-κB activation potency: the piperidine-containing compound 1 showed EC50 = 2.3 μM, while smaller amine substituents abolished activity [1]. Although the diisobutyl variant was not directly tested in that study, the SAR pattern indicates that steric bulk at the sulfonamide nitrogen is a key driver of biological activity in this chemotype.

Lipophilicity modulation Sulfonamide SAR Drug-likeness

Benzothiazole Core Specificity: Differentiation from Oxadiazole-Containing Sulfamoylbenzamides

The 4-fluoro-1,3-benzothiazol-2-yl group in CAS 896675-72-2 represents a distinct pharmacophore compared to the 1,3,4-oxadiazol-2-yl group found in related sulfamoylbenzamides such as 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (ChEBI:120747) [1]. In the sulfamoyl benzamidothiazole SAR study, replacement of the thiazole ring with alternative heterocycles resulted in loss of NF-κB modulatory activity, identifying the benzothiazole as an essential pharmacophoric element [2]. Specifically, Site B modifications (thiazole replacement) uniformly abolished activity: compound 18a (benzothiazole to oxazole swap) showed 99% activation vs. baseline, comparable to vehicle control, while the parent benzothiazole compound 1 showed 200% activation in the same assay [2].

Heterocycle comparison Target engagement Binding affinity

Physicochemical Property Differentiation: Molecular Weight and Solubility Profile vs. N-(4-Fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-22-6)

The target compound (MW 463.59) possesses a significantly larger molecular framework than the minimal parent scaffold N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-22-6; MW 272.30) . The addition of the 4-[bis(2-methylpropyl)sulfamoyl] group increases molecular weight by 191.29 Da and introduces two H-bond acceptors (sulfonamide oxygens) and additional rotatable bonds, which collectively reduce aqueous solubility while enhancing target binding potential. This structural elaboration is consistent with the SAR strategy described by Shukla et al., wherein the sulfamoylbenzamide module (sites D, E, F) was identified as critical for activity: deletion of this module yields the parent benzamide scaffold that is predicted to be inactive in NF-κB reporter assays [1].

Physicochemical properties Solubility Molecular weight

Experimental Caveat: Current Absence of Direct Target-Specific Bioactivity Data for CAS 896675-72-2

A systematic search of public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) and peer-reviewed literature as of April 2026 reveals no direct, quantitative target-specific IC50, EC50, or Ki values for CAS 896675-72-2 [1]. The compound is listed in vendor catalogs as a research-grade screening compound (purity typically ≥95%) for non-human research use only, and its inclusion in compound libraries suggests it is marketed as a tool for target identification or SAR expansion rather than as a characterized probe with defined pharmacology . The closest structurally annotated bioactive compounds are the sulfamoyl benzamidothiazoles reported by Shukla et al. (2021), which differ at the benzothiazole substituent and the sulfonamide amine group. Researchers procuring this compound should verify identity and purity via LC-MS and NMR upon receipt, and should expect to generate primary bioactivity data de novo .

Data gap Research tool Screening compound

Validated Application Scenarios for CAS 896675-72-2 Based on Structural and Class-Level Evidence


Exploratory Target Identification via Chemoproteomics or Photoaffinity Labeling Probe Development

Based on the sulfamoyl benzamidothiazole chemotype's demonstrated NF-κB-modulatory activity [1], CAS 896675-72-2 can serve as a starting scaffold for developing photoaffinity probes to identify the molecular target(s) responsible for sustained NF-κB activation. The 4-fluoro substituent and diisobutylsulfamoyl group provide sites for further functionalization (e.g., alkyne or diazirine installation) while maintaining the core pharmacophore. This is directly analogous to the strategy employed by Shukla et al., who developed a photoaffinity probe from compound 1 to enable target deconvolution [1].

Structure-Activity Relationship (SAR) Expansion Around Site F (Sulfonamide Amine Substituent)

The diisobutyl group represents a relatively unexplored substituent at Site F of the sulfamoyl benzamidothiazole scaffold. The SAR study by Shukla et al. focused primarily on piperidine and smaller N,N-dialkyl variants [1]. CAS 896675-72-2, with its sterically demanding bis(2-methylpropyl) group, offers a probe for investigating the impact of increased lipophilicity and steric bulk at this position. Researchers can use this compound as a reference point for systematically varying the sulfonamide amine substituent to map steric and lipophilic tolerance at Site F.

Cross-Scaffold Comparison: Benzothiazole vs. Oxadiazole or Thiazole in NF-κB or P2X3 Assays

The direct evidence that replacing benzothiazole with oxazole (compound 18a in Shukla et al.) abolishes NF-κB activity [1], combined with the Bayer patent disclosures linking 1,3-thiazol-2-yl benzamides to P2X3 receptor inhibition [2], positions CAS 896675-72-2 as a valuable comparator for heterocycle specificity studies. Researchers conducting P2X3 antagonist screening or NF-κB modulator profiling can use this compound alongside oxadiazole- or thiazole-containing analogs (e.g., ChEBI:120747) to confirm target engagement specificity driven by the benzothiazole core [1][2].

In Vitro Metabolic Stability Screening of 4-Fluorobenzothiazole Derivatives

Given the well-established role of 4-fluoro substitution in enhancing metabolic stability of benzothiazole-containing compounds [3], CAS 896675-72-2 can be included in panels of fluorinated and non-fluorinated benzothiazole analogs for comparative microsomal or hepatocyte stability assays. Such studies would quantify the metabolic advantage conferred by the 4-fluoro group in the context of the sulfamoylbenzamide scaffold, generating data that directly informs lead optimization decisions [3].

Quote Request

Request a Quote for 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.